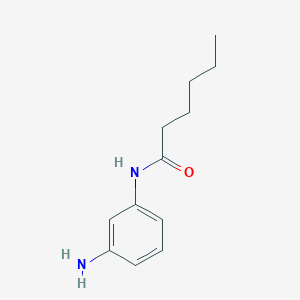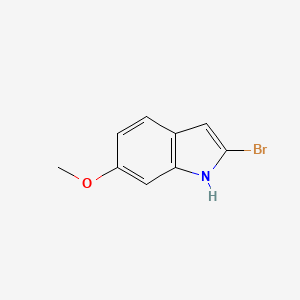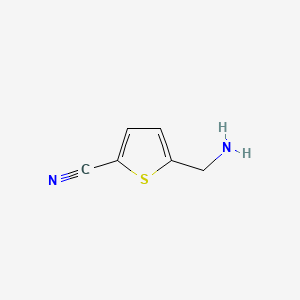
5-(Aminomethyl)thiophene-2-carbonitrile
Übersicht
Beschreibung
The compound 5-(Aminomethyl)thiophene-2-carbonitrile is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. Thiophene derivatives are known for their antimicrobial properties, as well as their potential use in various pharmacological activities such as antiarrhythmic, serotonin antagonist, and antianxiety activities .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions and the use of various reagents and catalysts. For instance, the Gewald synthesis technique is a common method used to synthesize 2-amino thiophene derivatives, starting from ketones, malononitrile, a mild base, and sulfur powder . Additionally, the Vilsmeier-Haack reaction is another method used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to obtain novel Schiff bases . These methods highlight the complexity and versatility of synthetic routes available for thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The structure of these compounds is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The presence of substituents such as amino, methyl, and nitro groups can influence the overall molecular conformation and properties of the compound .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . These reactions can lead to the formation of compounds with potential antimicrobial activity. Furthermore, the solid-solid phase transformation of these compounds can be influenced by factors such as particle size, milling, and the presence of defects in the crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their molecular structure. For example, the compound 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile exhibits conformational and color polymorphism, with different crystalline forms showing varying stability at different temperatures . The solubility, thermal behavior, and crystallization of these forms can be complex and are influenced by their thermodynamic relationships . Additionally, the presence of substituents can affect properties such as hydrophobicity and the ability to form hydrogen bonds, which in turn can influence the compound's phase transformation behavior and interaction with solvents .
Wissenschaftliche Forschungsanwendungen
Conformational Polymorphism Studies
5-(Aminomethyl)thiophene-2-carbonitrile, a compound structurally similar to 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has been studied for its conformational polymorphism. The molecular structure of these compounds has been analyzed through solid-state NMR (SSNMR) experiments and molecular modeling, revealing insights into the conformational differences and their effects on NMR spectra (Smith, Xu, & Raftery, 2006).
Synthesis and Antimicrobial Activity
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, has been synthesized and investigated for its antimicrobial activity. This research included the development of novel Schiff bases and their effectiveness against various microbial strains, indicating potential applications in antimicrobial drug development (Puthran et al., 2019).
Thermodynamics and Polymorphism
Research on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound structurally related, focused on its six solvent-free polymorphs. The study provided insights into the thermodynamic stability, crystallization effects, and molecular conformations, shedding light on the polymorphism and stability of such compounds (Yu et al., 2000).
Quantum Chemical Calculations
5-(Aminomethyl)thiophene-2-carbonitrile's related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, has been studied using experimental and quantum chemical calculations. These studies explore the molecular structure, providing a foundation for understanding the electronic properties and reactivity of such compounds (Oturak et al., 2017).
Antitumor Applications
Compounds structurally similar to 5-(Aminomethyl)thiophene-2-carbonitrile have been synthesized and assessed for their potential antitumor activities. Studies on 2-aminothiophene derivatives highlighted their effectiveness against various human tumor cell lines, suggesting potential applications in cancer treatment (Khalifa & Algothami, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(aminomethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNZXSHHPBOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431447 | |
| Record name | 5-Aminomethyl-2-cyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)thiophene-2-carbonitrile | |
CAS RN |
227279-10-9 | |
| Record name | 5-Aminomethyl-2-cyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

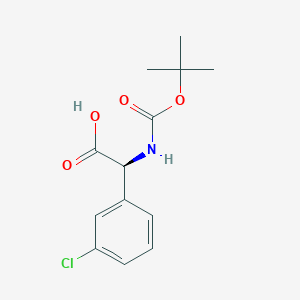




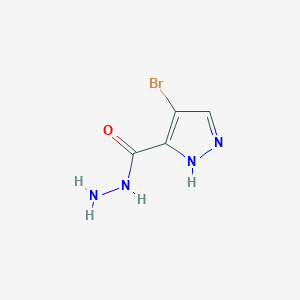


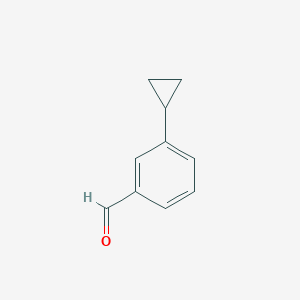
![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

